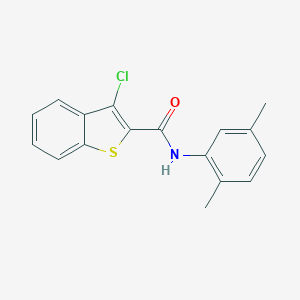

3-Chloro-N-(2,5-dimethylphenyl)-1-benzothiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Chloro-N-(2,5-dimethylphenyl)-1-benzothiophene-2-carboxamide is an organic compound that belongs to the class of benzothiophenes. These compounds are known for their diverse biological activities and are often studied for their potential applications in medicinal chemistry. The structure of this compound includes a benzothiophene core, which is a fused ring system consisting of a benzene ring and a thiophene ring, substituted with a chloro group and a carboxamide group attached to a 2,5-dimethylphenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-(2,5-dimethylphenyl)-1-benzothiophene-2-carboxamide typically involves the following steps:

Formation of Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-bromo-1-(2,5-dimethylphenyl)ethanone, with sulfur sources under basic conditions.

Amidation: The final step involves the formation of the carboxamide group through a reaction with an amine, such as 2,5-dimethylaniline, under appropriate conditions, often using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.

Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical.

Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used under controlled conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-Chloro-N-(2,5-dimethylphenyl)-1-benzothiophene-2-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Benzothiophene derivatives are known for their activity against various biological targets, including enzymes and receptors, making them candidates for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-N-(2,5-dimethylphenyl)-1-benzothiophene-2-carboxamide would depend on its specific biological target. Generally, benzothiophene derivatives can interact with proteins, enzymes, or receptors, modulating their activity. The chloro and carboxamide groups can enhance binding affinity and specificity through hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

3-Chloro-N-(2,5-dimethylphenyl)benzamide: Similar structure but lacks the benzothiophene core.

3-Chloro-N-(2,5-dimethylphenyl)-4-methoxybenzamide: Contains a methoxy group instead of the benzothiophene core.

3-Chloro-N-(2,6-dimethylphenyl)-4-methoxybenzamide: Similar but with a different substitution pattern on the phenyl ring.

Uniqueness

The presence of the benzothiophene core in 3-Chloro-N-(2,5-dimethylphenyl)-1-benzothiophene-2-carboxamide distinguishes it from other similar compounds. This core structure imparts unique electronic and steric properties, potentially leading to different biological activities and chemical reactivity.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biological Activity

3-Chloro-N-(2,5-dimethylphenyl)-1-benzothiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C17H14ClNOS

- Molecular Weight : 315.83 g/mol

- CAS Number : 105577-07-9

The compound is primarily studied for its interactions with various biological targets, including:

- Enzyme Inhibition : Research indicates that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in the treatment of Alzheimer's disease .

- Antitumor Activity : Preliminary studies suggest that this compound may exhibit antitumor properties by inducing apoptosis in cancer cells. Its structural similarity to known anticancer agents posits it as a candidate for further investigation .

Table 1: Summary of Biological Activities

Case Studies and Research Findings

- Anticholinesterase Activity : A study evaluated the inhibitory effects of various benzothiophene derivatives on AChE and BChE. The results indicated that this compound exhibited significant inhibitory activity, suggesting its potential use in treating neurodegenerative disorders .

- Antitumor Mechanisms : In vitro studies have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines. The mechanism involves the induction of apoptosis through mitochondrial pathways, which was confirmed by flow cytometry analysis .

- Antiviral Properties : Research into the antiviral efficacy of benzothiophene derivatives has shown that some compounds exhibit activity against viruses such as the varicella-zoster virus and cytomegalovirus. While specific data on this compound is limited, its structural analogs suggest promising antiviral activity .

Properties

IUPAC Name |

3-chloro-N-(2,5-dimethylphenyl)-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNOS/c1-10-7-8-11(2)13(9-10)19-17(20)16-15(18)12-5-3-4-6-14(12)21-16/h3-9H,1-2H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTCBBZRBHFLTFY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C2=C(C3=CC=CC=C3S2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.